

A Spectroscopic Showdown: Differentiating Nitrobenzoic Acid Isomers

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Compound of Interest		
Compound Name:	2-Amino-4-nitrobenzoic acid	
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For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive spectroscopic comparison of the three isomers of nitrobenzoic acid—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—supported by experimental data and detailed methodologies.

The distinct positioning of the nitro (-NO₂) and carboxylic acid (-COOH) functional groups on the benzene ring of each isomer leads to unique electronic and steric environments. These differences are readily distinguishable through various spectroscopic techniques, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Understanding these spectral fingerprints is paramount for unambiguous characterization.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three nitrobenzoic acid isomers.

Infrared (IR) Spectroscopy

The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.[1]



Functional Group	Vibrational Mode	2-Nitrobenzoic Acid (cm ⁻¹)	3-Nitrobenzoic Acid (cm ⁻¹)	4-Nitrobenzoic Acid (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching (broad)	~3200-2500	~3100-2500	~3100-2500
C=O (Carboxylic Acid)	Stretching	~1700	~1700[2]	~1700
N-O (Nitro Group)	Asymmetric Stretching	~1530	~1530[3]	~1525[3]
N-O (Nitro Group)	Symmetric Stretching	~1350	~1350[2][3]	~1345[3]
C-H (Aromatic)	Stretching	~3100-3000	~3100-3000[2]	~3100-3000
C=C (Aromatic)	Stretching	~1600-1450	~1600-1450	~1600-1450

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The absorption maxima (λ max) are influenced by the position of the nitro group.

Isomer	λmax (nm)	Solvent
2-Nitrobenzoic Acid	~215, ~255	Ethanol
3-Nitrobenzoic Acid	~215, ~255	Alcohol[4]
4-Nitrobenzoic Acid	~258	Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing clear differentiation between the isomers. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.[1]



¹H NMR (DMSO-d₆, ppm)

Isomer	-COOH	Aromatic-H
2-Nitrobenzoic Acid	~13.5 (s, 1H)	8.1-7.7 (m, 4H)[3]
3-Nitrobenzoic Acid	~13.5 (s, 1H)	8.7-7.8 (m, 4H)[3]
4-Nitrobenzoic Acid	~13.6 (s, 1H)	8.3 (d, 2H), 8.1 (d, 2H)[3]

¹³C NMR (DMSO-d₆, ppm)

Isomer	-COOH	Aromatic-C
2-Nitrobenzoic Acid	~166	~148, 134, 132, 130, 129, 124[3]
3-Nitrobenzoic Acid	~165	~148, 136, 131, 130, 127, 123[3]
4-Nitrobenzoic Acid	~166	~150, 136, 131, 130, 124[3]

Note: NMR chemical shifts are approximate and can vary with solvent and concentration.[3]

Mass Spectrometry (MS)

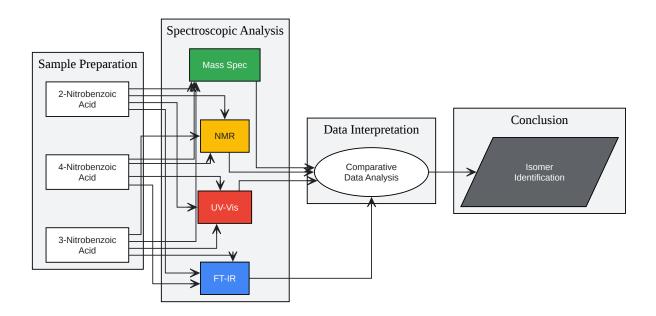
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak ($[M]^+$) for all three isomers is expected at m/z 167.

Isomer	Molecular Ion ([M]+, m/z)	Key Fragment Ions (m/z)
2-Nitrobenzoic Acid	167	150, 121, 93, 65
3-Nitrobenzoic Acid	167	150, 121, 93, 65
4-Nitrobenzoic Acid	167	150, 121, 104, 92, 76, 65[5]

Experimental Workflow



The following diagram illustrates the general workflow for the spectroscopic comparison of the nitrobenzoic acid isomers.



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